1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride
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Overview
Description
1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride: is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.65 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with dimethyl groups and a carboximidamide group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using automated equipment. The process is designed to ensure consistent quality and efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
- 2-methyl-1H-indole-3-carboximidamide
Comparison: 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it exhibits distinct reactivity and properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
1,5-dimethylpyrrole-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-3-4-6(7(8)9)10(5)2;/h3-4H,1-2H3,(H3,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSICQKAWQZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995946 |
Source
|
Record name | 1,5-Dimethyl-1H-pyrrole-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744193-07-5 |
Source
|
Record name | 1,5-Dimethyl-1H-pyrrole-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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